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Compound of Interest

Compound Name: Tris(diethylamino)phosphine

Cat. No.: B1199214

Tris(diethylamino)phosphine, with the chemical formula P[N(CzHs):]s, is an
organophosphorus compound widely utilized in organic synthesis.[1][2] A thorough
understanding of its spectral properties is crucial for researchers and drug development
professionals for its identification, characterization, and quality control. This guide provides an
in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data of
tris(diethylamino)phosphine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. For tris(diethylamino)phosphine, H, 13C, and 3P
NMR are particularly informative.

IH NMR Spectral Data

The 'H NMR spectrum of tris(diethylamino)phosphine exhibits signals corresponding to the
protons of the ethyl groups. The methylene (-CHz) and methyl (-CHs) protons have distinct
chemical shifts and multiplicities due to coupling with adjacent protons and the phosphorus
nucleus.[1]
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Chemical Shift (3, o Coupling Constant
Proton Type Multiplicity

ppm) (J, Hz)
Methylene (-CH2) 29-32 Multiplet 2J(P-H) = 7-10
Methyl (-CHs) 09-1.2 Triplet Not specified

13C NMR Spectral Data

The 3C NMR spectrum provides information about the carbon framework of the molecule. The
methylene and methyl carbons of the diethylamino groups are clearly distinguishable.[1]

Carbon Type Chemical Shift (8, ppm)
Methylene (-CHz) 40 - 45
Methyl (-CHs) 13-15

31P NMR Spectral Data

31Pp NMR is a key technique for characterizing organophosphorus compounds.
Tris(diethylamino)phosphine shows a single characteristic signal in the 3P NMR spectrum,
indicative of the unique phosphorus environment.[1]

Nucleus Chemical Shift (8, ppm) Multiplicity

sip 80-90 Singlet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of tris(diethylamino)phosphine shows
characteristic absorption bands for P-N, C-H, and C-N bonds.[1]

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.smolecule.com/products/s570475
https://www.benchchem.com/product/b1199214?utm_src=pdf-body
https://www.smolecule.com/products/s570475
https://www.benchchem.com/product/b1199214?utm_src=pdf-body
https://www.smolecule.com/products/s570475
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Vibrational Mode Frequency (cm~1) Intensity
P-N Stretch 790 - 810 Strong
C-H Bend (Methylene -~

) ) 1450 - 1470 Not specified
Scissoring)
C-H Bend (Methyl Bending) 1370 - 1390 Not specified
C-N Stretch 1000 - 1250 Not specified

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of
tris(diethylamino)phosphine.

NMR Spectroscopy Protocol

o Sample Preparation: A solution of tris(diethylamino)phosphine is prepared by dissolving a
few milligrams of the compound in a deuterated solvent (e.g., CDCIsz). A small amount of a
reference standard, such as tetramethylsilane (TMS), is added for *H and 3C NMR.

e Instrument Setup: The NMR spectra are recorded on a spectrometer, such as a Bruker
Avance 400 or 500.

o Data Acquisition:

o For *H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good

signal-to-noise ratio.

o For 13C NMR, proton decoupling is typically used to simplify the spectrum. A larger number
of scans is usually required due to the lower natural abundance of 13C.

o For 3P NMR, the spectrum is acquired with proton decoupling, and an external reference
of 85% H3POa4 is commonly used.[1]

o Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain
the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.
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Infrared (IR) Spectroscopy Protocol

o Sample Preparation: A thin film of neat liquid tris(diethylamino)phosphine is placed
between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the compound in a
suitable solvent (e.g., hexane) can be prepared and placed in a liquid cell.

e Instrument Setup: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

» Data Acquisition: A background spectrum of the salt plates or the solvent is first recorded.
Then, the spectrum of the sample is recorded.

o Data Processing: The background spectrum is subtracted from the sample spectrum to
obtain the final IR spectrum of the compound.

Visualization of Spectroscopic Analysis

The following diagram illustrates the workflow of spectroscopic analysis for
tris(diethylamino)phosphine, showing how different techniques provide complementary
structural information.
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Caption: Workflow of Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1199214+#tris-diethylamino-phosphine-spectral-data-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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